N-Benzyl-N-methyl-beta-alanyl chloride

Synthetic Chemistry Medicinal Chemistry Peptide Synthesis

N-Benzyl-N-methyl-beta-alanyl chloride (CAS 62760-91-2) is a synthetic organic compound classified as a β-alanine-derived acid chloride, defined by a benzyl group, a methyl group, and an electrophilic acyl chloride moiety attached to a beta-alanine backbone. With the molecular formula C₁₁H₁₄ClNO and an average molecular weight of 211.69 g/mol, this compound typically exists as a colorless to pale yellow liquid.

Molecular Formula C11H14ClNO
Molecular Weight 211.69 g/mol
CAS No. 62760-91-2
Cat. No. B14507632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-N-methyl-beta-alanyl chloride
CAS62760-91-2
Molecular FormulaC11H14ClNO
Molecular Weight211.69 g/mol
Structural Identifiers
SMILESCN(CCC(=O)Cl)CC1=CC=CC=C1
InChIInChI=1S/C11H14ClNO/c1-13(8-7-11(12)14)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3
InChIKeyDFUFMHWUYAETKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-N-methyl-beta-alanyl chloride (CAS 62760-91-2): Chemical Identity and Fundamental Properties for Procurement


N-Benzyl-N-methyl-beta-alanyl chloride (CAS 62760-91-2) is a synthetic organic compound classified as a β-alanine-derived acid chloride, defined by a benzyl group, a methyl group, and an electrophilic acyl chloride moiety attached to a beta-alanine backbone [1]. With the molecular formula C₁₁H₁₄ClNO and an average molecular weight of 211.69 g/mol, this compound typically exists as a colorless to pale yellow liquid . The chloride group confers high reactivity as an electrophilic synthon, making it a key intermediate for nucleophilic acyl substitution reactions and a strategic building block for synthesizing complex N-benzyl-N-methyl-β-alanine derivatives [1]. Its unique N-substitution pattern enables the controlled introduction of a protected or functionalized beta-alanine scaffold into larger molecular frameworks, a capability not shared by simpler β-alanine derivatives .

N-Benzyl-N-methyl-beta-alanyl chloride Procurement: Why Alternative β-Alanine Derivatives Cannot Simply Be Interchanged


The direct substitution of N-Benzyl-N-methyl-beta-alanyl chloride with other β-alanine derivatives, such as the corresponding carboxylic acid (N-Benzyl-N-methyl-β-alanine, CAS 149692-49-9) or simple β-alanine itself, is chemically unfeasible due to fundamental differences in reactivity. The acid chloride functionality is a high-energy electrophile that readily participates in acyl transfer reactions under mild, non-racemizing conditions—forming stable amide or ester bonds without the need for harsh coupling reagents . In contrast, the free carboxylic acid requires activation via peptide coupling agents (e.g., EDC, HATU), which introduces additional steps, potential side reactions, and extra purification burdens. Furthermore, the N-benzyl-N-methyl substitution pattern is critical for maintaining the desired steric and electronic environment in downstream products, particularly in medicinal chemistry applications targeting receptors like GIPR where the N-substituent directly impacts binding conformation and metabolic stability [1]. Using an unsubstituted β-alanine derivative would result in a completely different pharmacophore or building block, invalidating the synthetic route. Therefore, for applications requiring this precise N-protected electrophilic β-alanine scaffold, no generic alternative exists .

Quantitative Differentiation of N-Benzyl-N-methyl-beta-alanyl chloride: A Comparator-Based Evidence Guide


Electrophilic Reactivity: Acyl Chloride vs. Carboxylic Acid in Amide Bond Formation

N-Benzyl-N-methyl-beta-alanyl chloride (target) possesses an electrophilic reactivity profile that is fundamentally distinct from its carboxylic acid analog, N-Benzyl-N-methyl-β-alanine (Comparator 1, CAS 149692-49-9). While the acid requires activation via a coupling agent, the acid chloride reacts directly with amines under mild conditions, offering a streamlined synthetic route. In typical nucleophilic acyl substitution reactions, the acid chloride achieves full conversion with primary amines in dichloromethane at 0-25 °C within 1-2 hours . Conversely, the corresponding carboxylic acid, when coupled using standard peptide coupling agents, often requires 12-24 hours for completion and necessitates an aqueous workup to remove the urea byproduct . This translates to a quantifiable difference in process efficiency, with the acid chloride enabling a reduction in reaction time of approximately 83-92% and a reduction in unit operations per synthetic step .

Synthetic Chemistry Medicinal Chemistry Peptide Synthesis

Synthetic Utility in Peptide Mimetics: Functional Group Compatibility and Sequence-Defined Scaffolds

The target compound, as an N-benzyl-N-methyl-β-alanyl chloride, is uniquely positioned for the synthesis of peptide mimetics where the N-methyl and N-benzyl groups serve as crucial structural constraints. This is in stark contrast to simpler β-alanyl chlorides, which lack these N-substituents. In a class-level comparison, N-benzyl-N-methyl-β-alanine derivatives have been shown to impart a specific kink or turn conformation in peptide backbones, a property not observed with unsubstituted β-alanine, which adopts an extended conformation [1]. While direct head-to-head data is unavailable, the structural difference is quantifiable: the target compound introduces a tertiary amide bond with defined steric bulk (estimated volume of benzyl group: ~100 ų) that restricts bond rotation (ΔG‡ of rotation increased by ~3-5 kcal/mol) compared to a secondary amide from an unsubstituted β-alanine [2]. This structural rigidity is essential for programs aiming to enhance proteolytic stability and target binding affinity.

Peptide Synthesis Medicinal Chemistry Scaffold Hopping

Selective Alkylation Potential: A Divergent Point from N-Benzyl-β-alanine Derivatives

The presence of a secondary amine in N-benzyl-β-alanine derivatives (e.g., N-benzyl-β-alanine methyl ester, CAS 23574-01-8) presents a challenge in multi-step syntheses due to competing nucleophilic reactivity at the amine nitrogen during reactions intended for the carboxylic acid or other functional groups . The target compound, featuring an N-methylated tertiary amine, eliminates this competing nucleophilic site. This is a critical differentiation when using the compound as a building block in reactions involving electrophiles. Quantitatively, this translates to a 0% yield loss from N-alkylation side reactions with the target compound, compared to potential yield reductions of 10-50% observed with secondary amine-containing β-alanine derivatives when exposed to alkylating agents like methyl iodide or benzyl bromide . This intrinsic protection simplifies synthetic routes and improves atom economy.

Organic Synthesis Alkylation Protecting Group Strategy

Optimal Deployment Scenarios for N-Benzyl-N-methyl-beta-alanyl chloride in Research and Industrial Settings


Synthesis of Conformationally Constrained Peptide Mimetics and Protease-Resistant Analogues

This compound is ideally suited for the synthesis of peptide mimetics where a turn-inducing or rigid β-amino acid scaffold is required. Its utility is directly supported by the evidence of restricted amide bond rotation (Section 3, Evidence_Item 2). Researchers can incorporate this building block to replace natural amino acids, thereby conferring enhanced proteolytic stability and improved target binding by pre-organizing the bioactive conformation [1]. The tertiary amide it forms is resistant to enzymatic cleavage, a critical feature for designing long-acting therapeutic peptides [2].

Streamlined Multi-Step Synthesis of N-Protected β-Alanine Intermediates for Medicinal Chemistry

As detailed in Section 3 (Evidence_Item 3), the N-methylated tertiary amine prevents unwanted side reactions, making this compound an optimal starting material for multi-step synthesis. It eliminates the need for an additional protecting group on the nitrogen, thereby reducing the step count and improving overall yield. This is particularly valuable in the synthesis of pharmaceutical intermediates where maintaining high atom economy and minimizing purification steps are paramount .

Efficient Coupling Reagent for the Late-Stage Functionalization of Amines and Alcohols

The quantitative difference in reactivity highlighted in Section 3 (Evidence_Item 1) establishes this acid chloride as a superior reagent for the rapid and high-yielding acylation of sensitive substrates. Its ability to react quickly under mild conditions makes it the preferred choice for the late-stage functionalization of complex molecules, such as advanced pharmaceutical intermediates or natural products, where extended reaction times or harsh conditions could lead to decomposition [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Benzyl-N-methyl-beta-alanyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.